molecular formula C22H32BrNO5 B1681908 Sofpironium bromide CAS No. 1628106-94-4

Sofpironium bromide

Cat. No. B1681908
CAS RN: 1628106-94-4
M. Wt: 470.4 g/mol
InChI Key: FIAFMTCUJCWADZ-JOFREBOKSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofpironium bromide is a medication used to treat hyperhidrosis, which is characterized by excessive sweating. It is an anticholinergic agent that is applied topically to the skin. This compound was first approved in Japan in 2020 for the treatment of primary axillary hyperhidrosis and received approval for medical use in the United States in June 2024 .

Scientific Research Applications

Sofpironium bromide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used to treat primary axillary hyperhidrosis by inhibiting M3 muscarinic receptors in eccrine glands, thereby reducing sweating . Research is ongoing to explore its efficacy and safety in other forms of hyperhidrosis and related conditions . Additionally, its unique mechanism of action makes it a valuable tool for studying cholinergic pathways and receptor interactions in biological systems.

Safety and Hazards

Sofpironium bromide gel was generally well-tolerated over 48 weeks of treatment in patients nine years or older with primary axillary hyperhidrosis . The majority of side effects were mild or moderate in severity and transient in nature . The most common treatment-related adverse events reported were blurred vision, dry mouth, pruritis, pain, dermatitis, erythema, irritation, mydriasis, and urinary retention .

Chemical Reactions Analysis

Sofpironium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Hydrolysis: The ester functional group in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

properties

IUPAC Name

[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFMTCUJCWADZ-JOFREBOKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628106-94-4
Record name Sofpironium bromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFPIRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofpironium bromide
Reactant of Route 2
Reactant of Route 2
Sofpironium bromide
Reactant of Route 3
Reactant of Route 3
Sofpironium bromide
Reactant of Route 4
Reactant of Route 4
Sofpironium bromide
Reactant of Route 5
Reactant of Route 5
Sofpironium bromide
Reactant of Route 6
Reactant of Route 6
Sofpironium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.